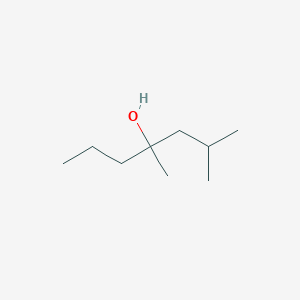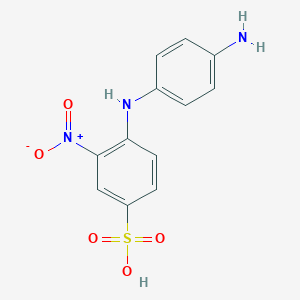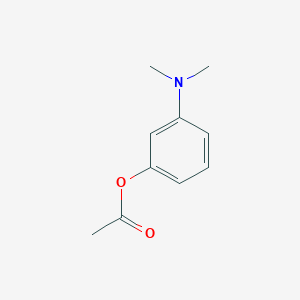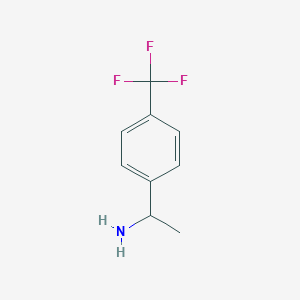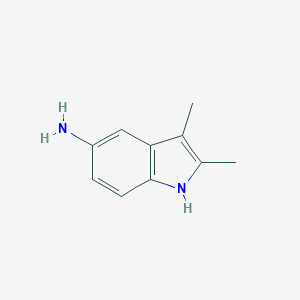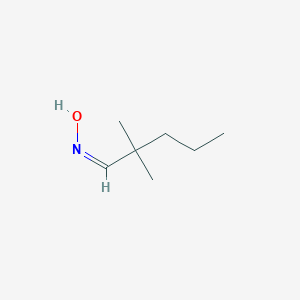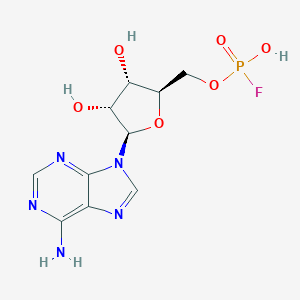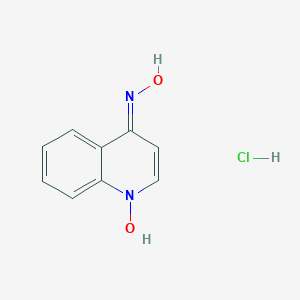
4-Hydroxyaminoquinoline 1-oxide hydrochloride
Overview
Description
4-Hydroxyaminoquinoline 1-oxide hydrochloride is a potent mutagen and carcinogen . It is a reduction product of 4-NITROQUINOLINE-1-OXIDE and binds with nucleic acids, inactivating both bacteria and bacteriophage .
Synthesis Analysis
The synthesis of 4-Hydroxyaminoquinoline 1-oxide involves thermolyses in acidic media and a new type of rearrangement of N, O-diarylhydroxylamine derived from 4-Hydroxyaminoquinoline 1-oxide .Molecular Structure Analysis
The molecular formula of 4-Hydroxyaminoquinoline 1-oxide is C9H8N2O2 . The InChI representation is InChI=1S/C9H8N2O2/c12-10-8-5-6-11(13)9-4-2-1-3-7(8)9/h1-6,12-13H .Chemical Reactions Analysis
4-Hydroxyaminoquinoline 1-oxide is a weak oxidizing agent . It demonstrates obvious organotropic and species specificity in its carcinogenesis .Physical And Chemical Properties Analysis
4-Hydroxyaminoquinoline 1-oxide is a gold-colored granular solid . It has a molecular weight of 176.17 g/mol . It is insoluble in water .Scientific Research Applications
4-Hydroxyaminoquinoline 1-oxide binds specifically to certain polynucleotides, such as poly(G), poly(A), and poly(X), but negligibly to others like poly(C), poly(U), and poly(I). It reacts with polynucleotides to yield various guanine and adenine adducts, both in vitro and in vivo (Tada, 1976).
This compound is mutagenic in yeast, inducing respiratory-deficient mutants. A correlation exists between the mutagenicity of 4-Hydroxyaminoquinoline 1-oxide and its carcinogenicity, photodynamic activity, free-radical production, and lysogeny (Epstein & Pierre, 1969).
An enzyme in rat liver and hepatomas converts 4-nitroquinoline-1-oxide to 4-Hydroxyaminoquinoline 1-oxide, a possible proximate carcinogen. This conversion varies between normal liver, slowly growing, and fast-growing hepatomas (Sugimura, Okabe, & Nagao, 1966).
The compound produces a stable free radical oxidatively, with studies on its structure indicating that it loses a hydrogen atom on the nitrogen atom of the NHOH group (Kataoka et al., 1967).
Enzymatic activation of 4-Hydroxyaminoquinoline 1-oxide leads to its reaction with nucleic acid or protein. This process requires ATP, suggesting the involvement of a phosphotransferase (Tada, 1972).
Enzyme-activated 4-Hydroxyaminoquinoline 1-oxide can inactivate the transforming activity of DNA in Bacillus subtilis, with the inactivated DNA being susceptible to host-cell reactivation. This suggests the reparability of the DNA damage (Tanooka, Tada, & Mariko, 1975).
Its O,O'-diacetyl derivative, considered as a possible ultimate metabolite of the carcinogen 4-nitroquinoline-1-oxide, reacts with DNA. This reaction has been studied in vitro and compared with in vivo-reacted DNA (Galiègue, Bailleul, & Loucheux‐Lefebvre, 1980).
Safety And Hazards
properties
IUPAC Name |
(NE)-N-(1-hydroxyquinolin-4-ylidene)hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c12-10-8-5-6-11(13)9-4-2-1-3-7(8)9;/h1-6,12-13H;1H/b10-8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXDAZCGWHRQME-VRTOBVRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO)C=CN2O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/O)/C=CN2O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyaminoquinoline 1-oxide hydrochloride | |
CAS RN |
1010-61-3 | |
| Record name | 4-Hydroxyaminoquinoline 1-oxide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



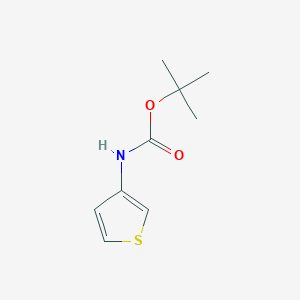
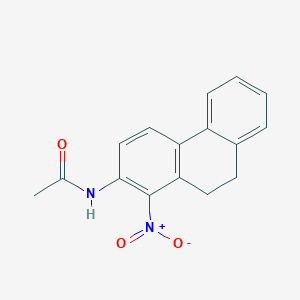
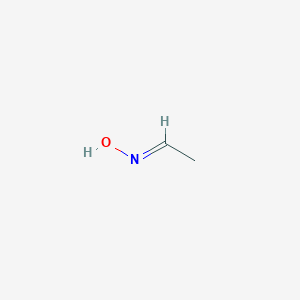
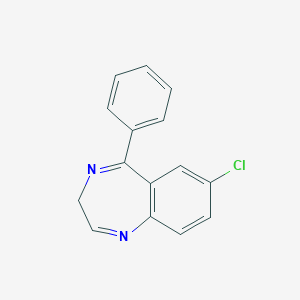
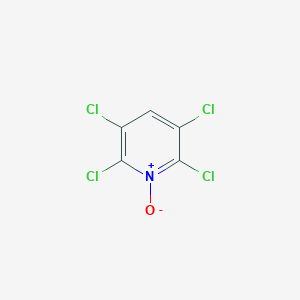
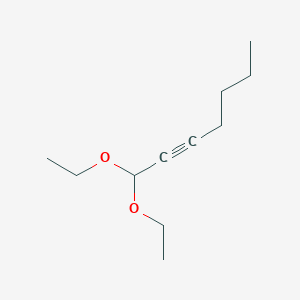
![Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B92150.png)
